3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative featuring three key substitutions:
- 3-Methyl group: Enhances metabolic stability by reducing oxidation at the purine core .
- 7-(2-(Pyrimidin-2-ylthio)ethyl): A sulfur-containing side chain with a pyrimidine ring, likely influencing solubility and interactions with enzymatic targets (e.g., kinases or adenosine receptors) .
- 8-(Pyrrolidin-1-yl): A cyclic amine substitution that modulates receptor binding affinity and selectivity, distinguishing it from caffeine derivatives .
Its molecular formula is C₁₇H₂₀N₈O₂S, with a molecular weight of 412.5 g/mol (estimated from analogs in ).
Properties
IUPAC Name |
3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c1-21-12-11(13(24)20-16(21)25)23(15(19-12)22-7-2-3-8-22)9-10-26-14-17-5-4-6-18-14/h4-6H,2-3,7-10H2,1H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCANSOYCCDCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, pyrimidine thiols, and pyrrolidine. Common synthetic routes may involve:
Alkylation: Introduction of the methyl group at the 3-position of the purine ring.
Thioether Formation: Reaction of the pyrimidine thiol with an appropriate alkyl halide to form the thioether linkage.
N-Alkylation: Introduction of the pyrrolidinyl group at the 8-position of the purine ring.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the purine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Substituent-Driven Functional Differences
Position 7 Modifications
- Pyrimidin-2-ylthioethyl vs. Thiazolylthioethyl () : Replacing pyrimidine with thiazole in the 7-side chain introduces a sulfur atom in a five-membered ring, reducing steric hindrance and altering electronic properties. This may enhance interactions with metal-dependent enzymes (e.g., metalloproteases) .
- Aryl vs. Alkyl Chains () : Aryl groups (e.g., trifluoromethylphenyl in Compound 46) improve target selectivity for kinases, while alkyl chains (e.g., naphthalen-1-ylmethyl in CAS 476480-08-7) increase lipophilicity and membrane permeability .
Position 8 Modifications
- Pyrrolidin-1-yl vs.
- Trifluoropropyl (Compound 3-29A) : The electron-withdrawing CF₃ group enhances metabolic stability and alters pharmacokinetics, as seen in its retained CNS activity compared to caffeine derivatives .
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